3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine
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Overview
Description
3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include hydrazine derivatives, thiocyanates, and various halogenated compounds .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. This can lead to the disruption of critical biological processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Piperazine Derivatives: Known for their use in pharmaceuticals, particularly as antipsychotic and antiemetic agents.
Pyridazine Derivatives: Often used in the development of herbicides and pharmaceuticals.
Uniqueness
3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine is unique due to its combination of three distinct heterocyclic structures, which confer a broad range of biological activities and potential applications. This structural complexity makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-methyl-5-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7S/c1-12-18-16(24-21-12)23-10-8-22(9-11-23)15-6-5-14(19-20-15)13-4-2-3-7-17-13/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJWKFHXVBUIRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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